5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester
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Overview
Description
5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds. Its molecular formula is C17H21BO4, and it has a molecular weight of 300.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester typically involves the reaction of 5-(2-methoxyphenyl)furan-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and a base like triethylamine to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester primarily undergoes the following types of reactions:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic conditions or specific catalysts.
Hydrolysis: The compound can hydrolyze under physiological pH, leading to the formation of the corresponding boronic acid.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like ethanol or water are commonly used.
Protodeboronation: Catalysts such as platinum or palladium, along with hydrogen gas, are typically employed.
Hydrolysis: Water or aqueous buffers at physiological pH can facilitate this reaction.
Major Products
Suzuki–Miyaura Coupling: Biaryl or substituted alkene products.
Protodeboronation: The corresponding hydrocarbon.
Hydrolysis: The corresponding boronic acid.
Scientific Research Applications
5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester involves its role as a boron donor in Suzuki–Miyaura coupling reactions. The process includes the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester offers unique advantages:
- Stability : Enhanced stability due to the methoxy group, which provides electron-donating effects.
- Reactivity : High reactivity in Suzuki–Miyaura coupling reactions, leading to efficient formation of carbon-carbon bonds.
- Versatility : Broad applicability in various fields, including chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-[5-(2-methoxyphenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO4/c1-16(2)17(3,4)22-18(21-16)15-11-10-14(20-15)12-8-6-7-9-13(12)19-5/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSXQSDTUNSTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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